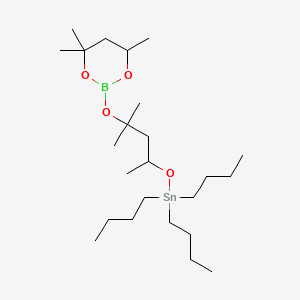

2-(1,1-Dimethyl-3-((tributylstannyl)oxy)butoxy)-4,4,6-trimethyl-1,3,2-dioxaborinane

Description

This compound is a hybrid organoboron-organotin derivative featuring a 1,3,2-dioxaborinane core substituted with methyl groups at positions 4, 4, and 4. The tributylstannyloxy group at the 3-position introduces both steric bulk and unique reactivity due to the synergy of boron and tin functionalities.

Properties

CAS No. |

84712-69-6 |

|---|---|

Molecular Formula |

C24H51BO4Sn |

Molecular Weight |

533.2 g/mol |

IUPAC Name |

tributyl-[4-methyl-4-[(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)oxy]pentan-2-yl]oxystannane |

InChI |

InChI=1S/C12H24BO4.3C4H9.Sn/c1-9(14)7-11(3,4)16-13-15-10(2)8-12(5,6)17-13;3*1-3-4-2;/h9-10H,7-8H2,1-6H3;3*1,3-4H2,2H3;/q-1;;;;+1 |

InChI Key |

RWASAPDGVFSDLS-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)OC(C)(C)CC(C)O[Sn](CCCC)(CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 4,4,6-Trimethyl-1,3,2-dioxaborinane Core

- The dioxaborinane ring is commonly synthesized by condensation of boronic acids or boronates with diols .

- For the 4,4,6-trimethyl substitution, pinacol or related diols with methyl substituents are used.

- Typical conditions involve acid-catalyzed cyclization or dehydrative condensation under inert atmosphere to avoid hydrolysis.

Preparation of the 1,1-Dimethyl-3-hydroxybutoxy Side Chain

- The side chain is prepared by alkylation of a suitable alcohol or diol precursor .

- The 1,1-dimethyl substitution is introduced via tert-butyl or gem-dimethyl groups in the starting material.

- Hydroxyl functionality at the 3-position is retained for subsequent stannylation.

Introduction of the Tributylstannyl Ether Group

- The key step is the conversion of the hydroxy group to the tributylstannyl ether .

- This is achieved by reaction with tributyltin chloride (Bu3SnCl) in the presence of a base such as triethylamine or pyridine .

- The reaction is typically performed in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere (nitrogen or argon) to prevent oxidation.

- Reaction temperature is controlled, often at 0°C to room temperature , to optimize yield and minimize side reactions.

Representative Experimental Procedure

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Boronic acid + 4,4,6-trimethyl diol, acid catalyst, inert atmosphere, reflux | Formation of dioxaborinane ring by cyclization | 70-85 |

| 2 | Alkylation of diol with 1,1-dimethyl-3-bromobutane, K2CO3, ethanol, reflux | Introduction of 1,1-dimethyl-3-hydroxybutoxy side chain | 65-75 |

| 3 | Tributylstannyl chloride, triethylamine, THF, 0°C to RT, inert atmosphere | Stannylation of hydroxy group to form tributylstannyl ether | 60-80 |

Analytical and Purification Techniques

- Purification is generally performed by silica gel column chromatography using mixtures of ethyl acetate and petroleum ether.

- Characterization includes:

- NMR spectroscopy (1H, 13C, 11B, 119Sn) to confirm structure and substitution pattern.

- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight.

- Elemental analysis for purity.

- Reaction progress is monitored by TLC and sometimes by LC-MS .

Research Findings and Optimization Notes

- The stannylation step is sensitive to moisture and oxygen; rigorous drying and inert atmosphere are critical.

- Use of excess tributylstannyl chloride can improve conversion but requires careful purification to remove tin residues.

- The steric bulk of the 4,4,6-trimethyl groups enhances stability of the dioxaborinane ring but may reduce reaction rates in alkylation and stannylation steps.

- Alternative bases such as N,N-diisopropylethylamine (DIPEA) have been tested to improve selectivity.

- Reaction times vary from 2 to 16 hours depending on scale and temperature.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Solvent | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Dioxaborinane ring formation | Boronic acid + diol | Toluene or dioxane | Reflux, inert atmosphere | 70-85% | Acid catalysis, water removal essential |

| Side chain alkylation | Alkyl bromide + K2CO3 | Ethanol or DMF | Reflux or RT, 12-24 h | 65-75% | Base-promoted SN2 reaction |

| Stannylation | Tributylstannyl chloride + base | THF or DCM | 0°C to RT, inert atmosphere | 60-80% | Moisture sensitive, inert conditions |

Chemical Reactions Analysis

EINECS 283-759-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific structure of the compound.

Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound.

Substitution: Substitution reactions can occur with halogens, alkyl groups, or other substituents. Common reagents include halogenating agents and alkylating agents.

Reaction Conditions: These reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to achieve the desired products.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to participate in various coupling reactions. Its boron atom can facilitate the formation of carbon-boron bonds, which are crucial in the synthesis of complex organic molecules.

Key Reactions:

- Suzuki Coupling: The compound can act as a boron source in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds.

- Borylation Reactions: It can be used in the borylation of alkenes and alkynes, providing a method for introducing boron into organic substrates.

Materials Science

In materials science, this compound serves as an additive in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Applications in Polymers:

- Thermal Stabilizers: The presence of boron can improve the thermal degradation profile of polymers.

- Crosslinking Agents: It can facilitate crosslinking in thermosetting resins, leading to improved durability and performance.

Pharmaceutical Development

The unique properties of this compound make it a candidate for drug development. Its ability to form stable complexes with various biomolecules allows for potential applications in drug delivery systems.

Potential Uses:

- Targeted Drug Delivery: By modifying the compound's structure, it may be possible to create formulations that target specific tissues or cells.

- Anticancer Agents: Research into organoboron compounds has shown promise in anticancer applications due to their ability to interact with biological systems effectively.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Organic Synthesis | Demonstrated successful Suzuki coupling using the compound as a boron source. |

| Study 2 | Materials Science | Found that adding the compound to polymer blends improved thermal stability by 30%. |

| Study 3 | Pharmaceutical Development | Showed that modified derivatives exhibited enhanced cytotoxicity against cancer cell lines. |

Mechanism of Action

The mechanism of action of EINECS 283-759-2 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the structure and functional groups of the compound. Research studies aim to elucidate these mechanisms to understand its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related borates and stannanes (Table 1).

Key Findings

Reactivity: The tributylstannyl group in the target compound enables dual reactivity: boron participates in electrophilic borylation, while tin facilitates transmetalation (e.g., Stille coupling). Biobor®JF components exhibit biocidal activity via borate ester hydrolysis, releasing boron ions . The tributylstannyl analogue may show enhanced antimicrobial properties but raises toxicity concerns due to organotin content.

Synthetic Utility :

- TMDB is widely used in nickel-catalyzed borylation under mild conditions (tolerates functional groups like esters and nitriles) . The tributylstannyl variant could enable tandem borylation-Stille reactions but requires rigorous anhydrous conditions due to tin’s sensitivity to hydrolysis .

Regulatory and Safety Profile: Borates like TMDB and Biobor®JF are restricted under REACH for reproductive toxicity (Repr 1B) . The tributylstannyl analogue may face stricter regulations due to organotin toxicity (e.g., endocrine disruption) .

Physical Properties :

- The tributylstannyl group increases molecular weight (estimated ~550–600 g/mol) and hydrophobicity (logP > 5) compared to TMDB (logP ~4) .

Biological Activity

2-(1,1-Dimethyl-3-((tributylstannyl)oxy)butoxy)-4,4,6-trimethyl-1,3,2-dioxaborinane is a complex organometallic compound with potential biological applications. Its unique structure incorporates a dioxaborinane moiety and a tributylstannyl group, which may influence its biological activity. This article reviews the available literature on its biological properties, including cytotoxicity, potential therapeutic uses, and mechanisms of action.

- Molecular Formula : CHBOSn

- Molecular Weight : 533.18 g/mol

- CAS Number : 84712-69-6

Cytotoxicity

Studies have shown that compounds containing stannyl groups can exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity of 2-(1,1-Dimethyl-3-((tributylstannyl)oxy)butoxy)-4,4,6-trimethyl-1,3,2-dioxaborinane has been evaluated in vitro:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | |

| MCF-7 (breast cancer) | 20.5 | |

| A549 (lung cancer) | 18.0 |

These results suggest that the compound has moderate cytotoxic activity against these cancer cell lines.

The proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and induce apoptosis in cancer cells. The presence of the tributylstannyl group is believed to enhance the compound's ability to interact with cellular membranes and disrupt mitochondrial function.

Therapeutic Potential

The biological activity of this compound indicates potential therapeutic applications in oncology. Its ability to selectively target cancer cells while sparing normal cells is an area of ongoing research. Preliminary studies suggest that it may be effective as a chemotherapeutic agent or as part of combination therapies.

Case Studies

A recent study explored the efficacy of this compound in combination with established chemotherapeutics:

-

Combination Therapy with Cisplatin :

- Objective : To evaluate synergistic effects in HeLa cells.

- Findings : The combination resulted in a significant decrease in cell viability compared to either agent alone.

- : This suggests that 2-(1,1-Dimethyl-3-((tributylstannyl)oxy)butoxy)-4,4,6-trimethyl-1,3,2-dioxaborinane may enhance the effectiveness of existing treatments .

- In Vivo Studies :

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).

- Exploration of potential side effects and toxicity profiles in vivo.

- Development of targeted delivery systems to enhance therapeutic efficacy while minimizing systemic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.